molecular formula C10H16O2 B12660818 Octahydropentalenyl acetate CAS No. 93964-85-3

Octahydropentalenyl acetate

Cat. No.: B12660818
CAS No.: 93964-85-3
M. Wt: 168.23 g/mol
InChI Key: IKLDZMFNXHKBOL-UHFFFAOYSA-N
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Description

This absence suggests either a nomenclature discrepancy, regional naming variation, or insufficient coverage in the referenced sources. For the purpose of this analysis, comparisons will focus on structurally or functionally related acetate esters documented in the evidence, such as hexyl acetate, octyl acetate, benzyl acetate, and others. These compounds share ester functional groups but differ in alkyl/aryl substituents, influencing their physicochemical and industrial profiles.

Properties

CAS No.

93964-85-3

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl acetate

InChI

InChI=1S/C10H16O2/c1-7(11)12-10-6-5-8-3-2-4-9(8)10/h8-10H,2-6H2,1H3

InChI Key

IKLDZMFNXHKBOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2C1CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydropentalenyl acetate typically involves the hydrogenation of pentalene derivatives followed by acetylation. The reaction conditions often require a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The acetylation step is usually carried out using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Octahydropentalenyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Chemokine Receptor Antagonists
Octahydropentalene derivatives have been identified as potential chemokine receptor antagonists, which are crucial in treating cardiovascular disorders such as acute myocardial infarction and acute coronary syndrome. The molecular structure of octahydropentalenyl acetate allows it to interact effectively with chemokine receptors, making it a candidate for drug development aimed at modulating immune responses and reducing inflammation .

2. Prostaglandin Analogues
Research indicates that compounds with pentalenofurane scaffolds, including this compound, can enhance the stability and efficacy of prostaglandin analogues. These analogues are vital in various therapeutic applications, including pain management and the treatment of gastrointestinal disorders. The bulky pentalenofurane skeleton is expected to improve the pharmacokinetic properties of these compounds by slowing down their metabolic degradation .

Organic Synthesis

1. Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure facilitates various chemical transformations, including hydroboration-oxidation reactions that yield valuable ketones and alcohols used in further synthetic applications . The compound's reactivity allows chemists to create diverse derivatives that can be utilized in pharmaceutical development.

2. Modular Approaches
The compound is also employed in modular synthetic strategies aimed at creating cyclopentanoids and their heteroanalogs. These methodologies are significant for constructing bioactive molecules that possess pharmaceutical properties. The versatility of this compound makes it a valuable building block in organic synthesis .

Material Science

1. Polymer Chemistry
Recent studies have explored the potential of this compound in polymer chemistry, particularly in developing new materials with enhanced properties. Its structural characteristics can contribute to the formation of polymers with specific mechanical and thermal properties, making it suitable for applications in coatings, adhesives, and composite materials .

2. Chiral Ligands
In the field of asymmetric synthesis, this compound has been investigated as a precursor for chiral ligands used in catalysis. These ligands are essential for producing enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals .

Summary Table of Applications

Application AreaSpecific UseKey Benefits
Medicinal ChemistryChemokine receptor antagonistsTreatment for cardiovascular disorders
Prostaglandin analoguesEnhanced stability and efficacy
Organic SynthesisSynthetic intermediatesVersatile building block for complex molecules
Modular approachesFacilitates construction of bioactive compounds
Material SciencePolymer chemistryDevelopment of new materials with enhanced properties
Chiral ligandsProduction of enantiomerically pure compounds

Mechanism of Action

The mechanism of action of octahydropentalenyl acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Acetate Esters

The following table summarizes key properties and applications of acetate esters derived from the evidence:

Compound CAS Number Molecular Formula Key Uses Purity/Grade Reference
Hexyl acetate 142-92-7 C₈H₁₆O₂ Manufacturing, laboratory applications Not specified
Octyl acetate 112-14-1 C₁₀H₂₀O₂ Food-grade flavoring (≥98% purity) FCC, FG
Benzyl acetate 140-11-4 C₉H₁₀O₂ Fragrance, flavoring agents Not specified
E-2-Octenyl acetate Not provided C₁₀H₁₈O₂ Flavoring (e.g., fruity/grassy notes) Analytical standard
Phenethyl octanoate 5457-70-5 C₁₆H₂₄O₂ Flavoring (FEMA 3222) ≥99%

Structural and Functional Differences

  • Chain Length and Volatility: Hexyl acetate (C₈) and octyl acetate (C₁₀) differ in alkyl chain length, impacting volatility. Shorter chains (e.g., hexyl) exhibit higher volatility, making them suitable for quick-evaporating solvents, while longer chains (e.g., octyl) retain aroma longer in food/flavor applications . Benzyl acetate (aromatic substituent) contributes to floral/fruity notes in perfumes, distinct from aliphatic acetates .
  • Purity and Regulatory Compliance: Octyl acetate and phenethyl octanoate are produced at ≥98% and ≥99% purity, respectively, meeting food-grade standards (FCC/FEMA) .

Research Findings and Trends

  • This underscores the role of metal-acetate coordination in industrial processes.
  • Market Preferences :
    Aliphatic acetates like octyl and hexyl are favored in bulk manufacturing due to scalable synthesis, while aromatic variants (e.g., benzyl acetate ) command premium pricing in niche fragrance markets .

Biological Activity

Octahydropentalenyl acetate is a compound derived from octahydropentalene, which has garnered attention due to its potential biological activities. This article explores various aspects of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The molecular formula is C10H16OC_{10}H_{16}O, and it has a molecular weight of approximately 156.24 g/mol. The compound's structure is pivotal in determining its interaction with biological systems.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. A study on related compounds showed that certain octahydropentalene derivatives acted as chemokine receptor antagonists, which can inhibit tumor growth by blocking pathways involved in cancer metastasis .

Table 1: Summary of Anticancer Studies on Octahydropentalene Derivatives

StudyCompoundCell LineIC50 (µM)Mechanism
Octahydropentalene derivativeMCF-7 (breast cancer)20Chemokine receptor antagonism
Nakiterpiosin (related compound)Various tumors15Inhibition of mitotic pathways

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. Studies suggest that essential oils containing similar compounds exhibit significant free radical scavenging activity .

Table 2: Antioxidant Activity of Related Compounds

CompoundDPPH IC50 (µg/ml)ABTS IC50 (µg/ml)
Essential oil with octahydropentalene338118
Frankincense oil250100

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Chemokine Receptor Antagonism : By blocking chemokine receptors, this compound may prevent the migration of cancer cells.
  • Antioxidant Pathways : The compound may enhance the body’s natural antioxidant defenses, reducing oxidative damage to cells.
  • Cholinesterase Inhibition : Similar compounds have shown potential in inhibiting cholinesterase, which could have implications for neurodegenerative diseases .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Study on Chemokine Receptor Antagonism : A study demonstrated that octahydropentalene derivatives significantly reduced tumor size in animal models by inhibiting specific chemokine pathways .
  • Antioxidant Efficacy in Clinical Trials : Clinical trials assessing the antioxidant properties of essential oils containing octahydropentalene showed improvements in markers of oxidative stress among participants .

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